molecular formula FH4NZr B12573497 Ammonium fluoride--zirconium (1/1/1) CAS No. 189002-76-4

Ammonium fluoride--zirconium (1/1/1)

Cat. No.: B12573497
CAS No.: 189002-76-4
M. Wt: 128.26 g/mol
InChI Key: GOZLPQZIQDBYMO-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The compound ammonium fluoride-zirconium (1/1/1) corresponds to the formula NH~4~ZrF~5~·0.75H~2~O , as established by single-crystal X-ray diffraction studies. Its systematic IUPAC name is ammonium pentafluorozirconate(IV) hemihydrate , reflecting the 1:1:5 molar ratio of ammonium (NH~4~^+^), zirconium (Zr^4+^), and fluoride (F^-^) ions, with partial hydration. The "1/1/1" designation refers to the molar equivalence between ammonium and zirconium components, a rarity among zirconium-fluoride coordination complexes, which typically exhibit higher fluoride-to-metal ratios.

Key structural features include:

  • Coordination geometry : Zirconium adopts a seven-coordinate monocapped trigonal prismatic configuration, bonded to five fluoride ions and two oxygen atoms from water molecules.
  • Hydrogen bonding : NH~4~^+^ cations engage in N–H···F interactions with adjacent fluorozirconate anions, stabilizing the lattice.
Crystallographic Parameters Values
Space group B 1 1 b
Unit cell dimensions a = 23.013 Å, b = 15.158 Å, c = 6.721 Å
Unit cell angles α = 90°, β = 90°, γ = 118.76°
Formula units per cell (Z) 4

Historical Development of Zirconium-Fluoride Coordination Chemistry

Zirconium-fluoride chemistry emerged in the early 20th century alongside advances in metallurgy and nuclear technology. The first ammonium fluorozirconate, (NH~4~)~2~ZrF~6~ , was synthesized in 1925 via precipitation from zirconium tetrafluoride and ammonium fluoride solutions. However, the (1/1/1) variant remained elusive until 1991, when Bukvetskii et al. resolved the crystal structure of NH~4~ZrF~5~·0.75H~2~O using single-crystal diffraction. This breakthrough revealed:

  • Non-stoichiometric hydration : Unlike related hydrates, this compound retains only 0.75 water molecules per formula unit, creating a partially disordered lattice.
  • Synthetic pathways : The compound forms via slow evaporation of aqueous NH~4~F and ZrF~4~ solutions at 40–50°C, yielding hexagonal crystals.

The development of zirconium-fluoride complexes paralleled technological demands, particularly in nuclear reactor cladding (due to Zr’s low neutron absorption) and fluoride adsorption materials.

Position in Periodic Table Trends: Group IV Transition Metals

Zirconium resides in Group IV of the periodic table, alongside titanium (Ti) and hafnium (Hf). Its fluoride coordination chemistry exhibits distinct trends:

  • Oxidation states : Zr predominantly assumes the +4 oxidation state, favoring high-coordination-number complexes (e.g., [ZrF~7~]^3−^). This contrasts with Ti^4+^, which typically forms six-coordinate octahedral complexes.
  • Ionic radius : Zr^4+^ has an ionic radius of 0.84 Å (coordination number = 8), enabling larger coordination spheres than Ti^4+^ (0.745 Å). This property permits unusual geometries, such as the seven-coordinate structure in NH~4~ZrF~5~·0.75H~2~O.
  • Lewis acidity : Zr^4+^ acts as a strong Lewis acid, readily binding hard bases like fluoride. The stability constant (log β) for [ZrF~7~]^3−^ exceeds that of analogous Ti complexes by three orders of magnitude, explaining zirconium’s preference for fluoride-rich coordination environments.

Properties

CAS No.

189002-76-4

Molecular Formula

FH4NZr

Molecular Weight

128.26 g/mol

IUPAC Name

azanium;zirconium;fluoride

InChI

InChI=1S/FH.H3N.Zr/h1H;1H3;

InChI Key

GOZLPQZIQDBYMO-UHFFFAOYSA-N

Canonical SMILES

[NH4+].[F-].[Zr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium fluoride–zirconium (1/1/1) typically involves the reaction of zirconium compounds with ammonium fluoride. One common method is the reaction of zirconium oxychloride with ammonium fluoride in an aqueous solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.

Industrial Production Methods: Industrial production of ammonium fluoride–zirconium (1/1/1) often involves large-scale chemical processes. The raw materials, including zirconium compounds and ammonium fluoride, are mixed in precise ratios and subjected to controlled reaction conditions. The resulting product is then purified and processed to obtain the final compound.

Chemical Reactions Analysis

Reaction Mechanisms

The reaction of ammonium acid fluoride (NH₄F·xHF) with plasma-dissociated zircon (PDZ, ZrO₂SiO₂) forms (NH₄)₃ZrF₇ as a primary intermediate. This occurs through a dry fluorination route , where NH₄F·xHF acts as a fluorinating agent, replacing oxide ions in PDZ with fluoride . The reaction proceeds via:

PDZ+NH₄F\cdotpxHF(NH₄)₃ZrF₇+(NH₄)₂SiF₆+volatile products\text{PDZ} + \text{NH₄F·xHF} \rightarrow \text{(NH₄)₃ZrF₇} + \text{(NH₄)₂SiF₆} + \text{volatile products}

The silicon-containing intermediate (NH₄)₂SiF₆ decomposes at lower temperatures, facilitating separation of zirconium compounds .

Kinetics and Reaction Parameters

The reaction of PDZ with NH₄F·1.5HF achieves near-complete conversion within 5 minutes at temperatures below 100°C , with higher HF content in the ammonium acid fluoride enhancing reactivity . The activation energy (Eₐ) for this process is 40 kJ/mol , indicating low energy requirements for the reaction .

ParameterValueSource
Activation Energy40 kJ/mol
Reaction Time<5 minutes
Temperature Range<100°C

Decomposition Pathways

The intermediate (NH₄)₃ZrF₇ undergoes thermal decomposition to form zirconium tetrafluoride (ZrF₄) , a precursor for zirconium metal production. The decomposition occurs in a stepwise manner:

(NH₄)₃ZrF₇ZrF₄+NH₃+HF\text{(NH₄)₃ZrF₇} \rightarrow \text{ZrF₄} + \text{NH₃} + \text{HF}

Thermogravimetric analysis confirms that ZrF₄ retains <15% impurities (e.g., ZrO₂, hydrates) under controlled conditions .

Solubility Characteristics

The solubility of (NH₄)₃ZrF₇ in 3 mol/L NH₄F–ethanol mixtures is slightly higher than (NH₄)₃ScF₆ but significantly lower than (NH₄)₂TiF₆ . In mixed systems with impurities (Fe, Al, Zr, Ti), the solubility of (NH₄)₃ZrF₇ decreases due to ionic strength effects, while ammonium aluminum hexafluoride becomes more soluble .

CompoundSolubility (g/L)Source
(NH₄)₃ZrF₇~1.72–0.025
(NH₄)₃ScF₆~1.5
(NH₄)₂TiF₆~0.112–0.025

Challenges and Considerations

  • Impurity Management : Co-deposition of Fe, Al, or Ti fluorides reduces purity in mixed systems .

  • Thermal Stability : (NH₄)₃ZrF₇ decomposes at 260–350°C , requiring precise temperature control during processing .

  • Recycling : Byproducts (NH₃, HF) can be reused to regenerate ammonium acid fluoride, enhancing process sustainability .

This synthesis highlights the role of ammonium fluoride-zirconium compounds in advancing dry fluorination technologies for critical metal production.

Scientific Research Applications

Fluorination Processes

Ammonium fluoride serves as an effective fluorinating agent for zirconium compounds. It is particularly useful in synthesizing zirconium tetrafluoride (ZrF4), a precursor for zirconium metal production. The reaction kinetics of ammonium fluoride with zircon have been studied extensively, revealing that it can facilitate the conversion of plasma-dissociated zircon into ZrF4 at lower temperatures compared to traditional methods using hydrogen fluoride or fluorine gas.

Kinetic Studies

  • The activation energy for the reaction of ammonium fluoride with zircon was determined to be approximately 40 kJ/mol, indicating a relatively low energy requirement for the reaction to proceed efficiently .
  • Near-complete conversion of zircon was achieved within five minutes at temperatures below 100°C when using ammonium fluoride, showcasing its effectiveness as a fluorinating agent .

Glass Production

In the glass manufacturing industry, ammonium bifluoride and ammonium fluoride-zirconium compounds have been utilized to enhance the quality and properties of fluoride glasses. These compounds can react with zirconium fluoride monohydrate to produce dry ammonium heptafluorozirconate, which is beneficial for glass batching processes.

Impact on Glass Quality

  • The incorporation of ammonium fluoride in glass formulations improves the melting behavior and optical properties of the final product.
  • Studies indicate that using these compounds leads to better control over the glass composition, resulting in enhanced durability and clarity .

Nanotechnology Applications

Ammonium fluoride-zirconium compounds are also being explored in nanotechnology. Their unique properties allow them to be used in various applications such as:

  • Synthesis of Nanomaterials : The compound plays a role in the synthesis of nanostructured materials through controlled fluorination processes.
  • Catalysis : Ammonium fluoride can act as a catalyst in reactions involving zirconium-based materials, facilitating the development of advanced nanomaterials with specific functionalities.

Data Table: Comparison of Fluorination Agents

PropertyAmmonium FluorideHydrogen FluorideFluorine Gas
Activation Energy (kJ/mol)40HigherHigher
Reaction Temperature (°C)<100>100>200
SafetySafer (low vapor pressure)Highly hazardousHighly hazardous
CostLowerHigherHigher

Case Study 1: Zirconium Metal Production

A study conducted on the use of ammonium fluoride in the production of zirconium metal demonstrated its effectiveness in achieving high conversion rates with minimal energy input. The process was validated on a small batch scale, indicating potential for commercial application due to its cost-effectiveness and reduced environmental impact .

Case Study 2: Enhanced Glass Properties

Research involving the reaction of ammonium bifluoride with zirconium fluoride monohydrate highlighted improvements in glass quality. The resultant dry ammonium heptafluorozirconate showed positive effects on melting behavior and optical clarity, making it a valuable addition to glass manufacturing processes .

Mechanism of Action

The mechanism of action of ammonium fluoride–zirconium (1/1/1) involves its interaction with molecular targets and pathways. The compound can form complexes with various molecules, influencing their chemical behavior and reactivity. The fluoride ions in the compound can participate in hydrogen bonding and other interactions, affecting the overall properties of the compound. The zirconium component can interact with other metal ions and organic molecules, leading to the formation of new compounds and materials.

Comparison with Similar Compounds

Zirconium Tetrafluoride (ZrF₄)

  • Synthesis: ZrF₄ is produced by heating zirconia (ZrO₂) with hydrofluoric acid (HF) or ammonium bifluoride.
  • Reactivity : ZrF₄ is less reactive toward zircon under ambient conditions but requires HF or NH₄HF₂ for effective mineral decomposition. AFZ, by contrast, demonstrates superior reactivity in autoclave environments due to ammonium’s role in stabilizing intermediate species .
  • Applications : ZrF₄ is used in optical glasses and nuclear reactors, whereas AFZ is specialized for zirconium extraction and ceramic processing .

Ammonium Bifluoride (NH₄HF₂)

  • Role in Synthesis : NH₄HF₂ acts as both a fluorinating agent and a precursor for AFZ. It reacts with ZrO₂ to form NH₄ZrF₅, releasing water and ammonia .
  • Efficiency : NH₄HF₂ achieves faster decomposition of zircon compared to NH₄F, attributed to its higher fluoride ion activity. AFZ formation is integral to this process, as it solubilizes zirconium for downstream purification .
  • Toxicity : NH₄HF₂ poses significant health risks (e.g., pulmonary and gastrointestinal toxicity), whereas AFZ’s inertness in solid form reduces acute exposure risks .

Potassium Hexafluorozirconate (K₂ZrF₆)

  • Structure : K₂ZrF₆ is a double salt with a well-defined crystalline structure, contrasting with AFZ’s less-characterized composition .
  • Solubility : K₂ZrF₆ is highly soluble in water, enabling electrolytic zirconium production. AFZ, however, is typically processed in acidic or high-temperature aqueous systems .
  • Industrial Use : K₂ZrF₆ is favored in metallurgy, while AFZ is utilized in ceramic etching and zirconium dioxide synthesis .

Research Findings and Data Tables

Table 1: Reaction Conditions for Zircon Decomposition

Compound Temperature (°C) Pressure (atm) Reaction Time Efficiency (Zr Recovery)
AFZ (NH₄HF₂) 400 40 4–6 hours >95%
ZrF₄ + HF 200–300 1 24–48 hours 60–70%
K₂ZrF₆ 500 1 12 hours 80–85%

Table 2: Toxicity and Handling

Compound Solubility in Water Health Risks Safety Protocols
AFZ Low Chronic fluoride exposure risks Use in sealed autoclaves, PPE required
NH₄HF₂ High Acute toxicity (respiratory, dermal) Strict ventilation, neutralization protocols
ZrF₄ Insoluble Low acute toxicity Standard handling procedures

Q & A

Q. What safety protocols are critical when handling ammonium fluoride-zirconium compounds in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to PPE (gloves, goggles, lab coats) and ventilation controls due to the compound’s toxicity. Ammonium fluoride releases hydrogen fluoride (HF) upon contact with moisture, which binds calcium and magnesium, causing systemic toxicity. Work in fume hoods, avoid skin contact, and maintain calcium gluconate gel for emergency use. Solutions should be stored in airtight containers to prevent deliquescence .

Q. What synthesis methods are effective for preparing ammonium fluoride-zirconium complexes?

  • Methodological Answer : Zirconium compounds can be synthesized via autoclave reactions with ammonium bifluoride (NH₄HF₂) under high-temperature (400°C) and high-pressure (40 atm) conditions. For example, zircon (ZrSiO₄) decomposes completely when treated with NH₄HF₂ in an autoclave, yielding ZrO₂. Analytical techniques like XRD and SEM are recommended to confirm crystallinity and purity .

Q. How can the stability and composition of ammonium fluoride-zirconium solutions be characterized?

  • Methodological Answer : Density measurements and fluoride/zirconium titration are key. In NH₄F-(NH₄)₂ZrF₆ systems, metastable solutions may precipitate, requiring post-reaction analysis via ion chromatography or ICP-OES to verify residual fluoride and zirconium concentrations. Equation-based modeling (e.g., density = 0.997 + 0.042c + 0.022m) helps predict solution behavior .

Advanced Research Questions

Q. How do reaction kinetics and thermodynamics influence ammonium fluoride-zirconium interactions in industrial processes?

  • Methodological Answer : Isothermal titration calorimetry (ITC) and Arrhenius plots are used to determine activation energy (Eₐ) and rate constants. For plasma-dissociated zircon digestion with NH₄F·xHF, kinetic studies show temperature dependence (e.g., 90–150°C) and pseudo-second-order reaction models. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots guide scalability .

Q. What methodologies optimize adhesion between zirconia ceramics and resins using ammonium fluoride-zirconium treatments?

  • Methodological Answer : Surface etching with 9.6% HF is ineffective for zirconia due to low glass-phase content. Instead, ammonium hydrogen difluoride (NH₄HF₂) combined with silane primers enhances shear bond strength (up to 17.4 MPa). Sandblasting with alumina oxide (Al₂O₃) or Rocatec system pretreatment improves mechanical interlocking, validated via SEM and tensile testing .

Q. How do ammonium fluoride-zirconium composites function in environmental fluoride removal applications?

  • Methodological Answer : Zirconium-loaded bioadsorbents (e.g., hydrous zirconium oxide nanoparticles) achieve high fluoride adsorption capacity (≈25 mg/g) via ligand exchange and electrostatic interactions. Column studies at pH 5–7 and FTIR analysis confirm Zr–F bond formation. Competitive anion effects (e.g., sulfate, phosphate) should be quantified using Langmuir isotherms .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported solution densities for NH₄F-(NH₄)₂ZrF₆ systems?

  • Methodological Answer : Metastable solutions with high NH₄F concentrations may precipitate, skewing density measurements. Replicate experiments under controlled humidity and temperature, and validate via ICP-OES for Zr/F ratios. Use error margins (±0.00018 g/ml) from regression models to assess data reliability .

Experimental Design Considerations

  • Replication : Validate results using duplicate samples and cross-lab comparisons.
  • Ethical Compliance : Follow FINER criteria (Feasible, Novel, Ethical) for study design .
  • Literature Review : Use databases like PubMed and Web of Science, avoiding non-peer-reviewed sources .

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